M11 as the Predominant Circulating Metabolite in Rats vs. a Minor Component in Monkeys
M11 demonstrates the most extreme species-dependent difference in systemic exposure among rivoglitazone metabolites. In rats, M11 is the major circulating metabolite, whereas in monkeys, it is a minor component . This contrasts with other metabolites like M17, which is the major circulating metabolite in monkeys but minor in rats .
| Evidence Dimension | Plasma exposure (AUC0–t) and relative abundance on a molar basis |
|---|---|
| Target Compound Data | Rat AUC0–t = 11,000 ng·h/mL, 23.4% of parent; Monkey AUC0–t = 200 ng·h/mL, 0.64% of parent |
| Comparator Or Baseline | Metabolite M17: Rat AUC = 9.59 ng·h/mL (0.02% of parent), Monkey AUC = 2,300 ng·h/mL (7.01% of parent); Metabolite M12: Rat AUC = 280 ng·h/mL (0.72%), Monkey AUC = 310 ng·h/mL (1.22%) |
| Quantified Difference | M11 rat/monkey AUC ratio = 55:1 (vs. M17 ratio of 1:240 and M12 ratio of 0.9:1). M11 is the single most abundant metabolite in rat plasma, representing 23.4% of parent drug exposure, making it the primary species for toxicological assessment. |
| Conditions | In vivo, male F344/DuCrlCrlj rats and cynomolgus monkeys, oral administration of [14C]rivoglitazone. |
Why This Matters
For rodent toxicology studies, M11 is the critical analyte to monitor; for primate studies, other metabolites like M17 are more relevant, making M11 non-interchangeable with other rivoglitazone metabolites in bioanalytical workflows.
- [1] Uchiyama M, Iwabuchi H, Tsuruta F, Abe K, Takahashi M, Koda H, Oguchi M, Okazaki O, Izumi T. Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys. Drug Metab Dispos. 2011 Apr;39(4):653-63. doi: 10.1124/dmd.110.036194. (Data from Table 2: PK parameters of rivoglitazone and its metabolites in rat and monkey plasma). View Source
